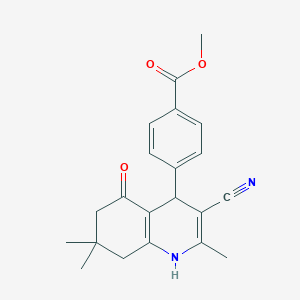![molecular formula C18H15NO2S2 B11689404 (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazolidinona, una porción de naftaleno y un grupo prop-2-en-1-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona típicamente implica la condensación de 4-metoxinaftaldeído con un derivado de tiazolidinona en condiciones específicas. La reacción a menudo se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente como el etanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la condensación completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de tiazolidinona.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de tiazolidinona reducidos.
Sustitución: Formación de derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, (5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona se explora por sus potenciales propiedades antiinflamatorias y anticancerígenas. Los estudios preliminares sugieren que puede inhibir el crecimiento de ciertas células cancerosas.
Industria
En el sector industrial, este compuesto se investiga por su posible uso en el desarrollo de nuevos materiales con propiedades únicas, como conductividad mejorada o características ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, ejerciendo sus efectos biológicos. Las vías involucradas pueden incluir la inhibición de la transducción de señales o la interferencia con los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodescloroquetamina
Singularidad
En comparación con compuestos similares, (5Z)-5-[(4-metoxinaftalen-1-il)metilideno]-3-(prop-2-en-1-il)-2-tioxo-1,3-tiazolidin-4-ona destaca por su combinación única de un anillo de tiazolidinona y una porción de naftaleno.
Propiedades
Fórmula molecular |
C18H15NO2S2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c1-3-10-19-17(20)16(23-18(19)22)11-12-8-9-15(21-2)14-7-5-4-6-13(12)14/h3-9,11H,1,10H2,2H3/b16-11- |
Clave InChI |
CKEFHOGKZBTQKQ-WJDWOHSUSA-N |
SMILES isomérico |
COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC=C |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)


![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)
![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)


![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
![[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate](/img/structure/B11689409.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)
![4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11689422.png)
